Methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate
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Overview
Description
Methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound has a molecular formula of C13H18O2 and is known for its unique structural features, which include a methyl group attached to a phenyl ring and a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate typically involves the esterification of 3-methylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 3-methylphenylpropanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 3-methylphenylpropanoic acid and methanol.
Reduction: 3-(3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the active 3-methylphenylpropanoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpropanoate: Similar ester structure but lacks the phenyl ring.
Ethyl 2,2-dimethyl-3-(3-methylphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(2,2-dimethylbutanoylthio)propanoate: Contains a thioester group instead of an ester group.
Uniqueness
Methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate is unique due to the presence of both a methyl group on the phenyl ring and a propanoate ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(3-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-6-5-7-11(8-10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOSUXQPXXQFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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